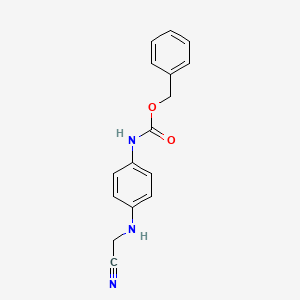
Benzyl 4-(cyanomethylamino)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(cyanomethylamino)phenylcarbamate is an organic compound with the molecular formula C16H14N2O2 It is a derivative of carbamate, characterized by the presence of a benzyl group, a cyanomethylamino group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(cyanomethylamino)phenylcarbamate typically involves the reaction of benzyl chloroformate with 4-(cyanomethylamino)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(cyanomethylamino)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Benzyl 4-(cyanomethylamino)phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(cyanomethylamino)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl and phenylcarbamate moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyanomethylamino group.
Phenylcarbamate derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness: Benzyl 4-(cyanomethylamino)phenylcarbamate is unique due to the presence of the cyanomethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
benzyl N-[4-(cyanomethylamino)phenyl]carbamate |
InChI |
InChI=1S/C16H15N3O2/c17-10-11-18-14-6-8-15(9-7-14)19-16(20)21-12-13-4-2-1-3-5-13/h1-9,18H,11-12H2,(H,19,20) |
InChI Key |
QOQRSCCRPRYHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















